N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core tetrahydro-1H-pyrrole structure. The process includes:
Formation of the Tetrahydro-1H-pyrrole Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves a substitution reaction where the dichlorophenyl group is introduced to the tetrahydro-1H-pyrrole core.
Attachment of the 4-Bromophenyl Group: This is typically done through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-(4-BROMOPHENYL)-2-{[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2O3S/c19-10-1-3-13(4-2-10)22-16(24)9-27-15-8-17(25)23(18(15)26)14-6-11(20)5-12(21)7-14/h1-7,15H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYWYSLLLHPFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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